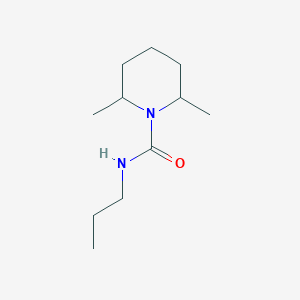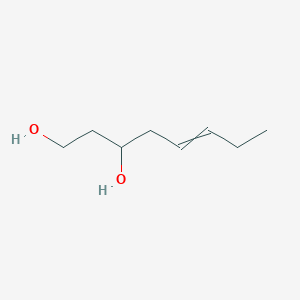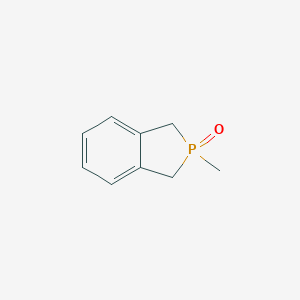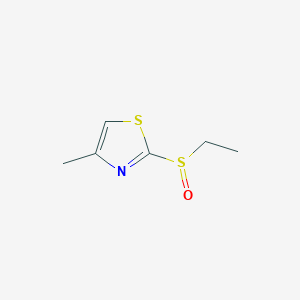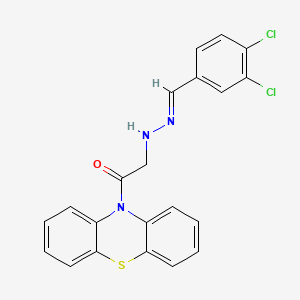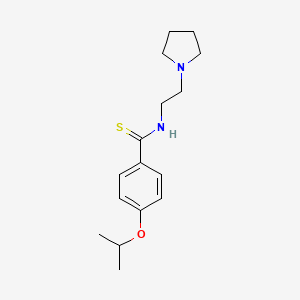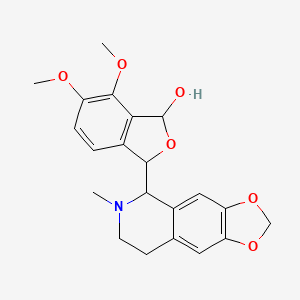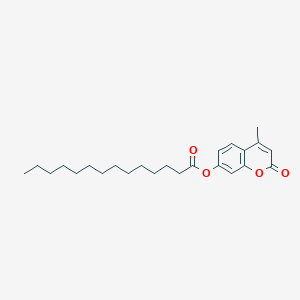
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate is a chemical compound that belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system substituted with a methyl group and a tetradecanoate ester group. Benzopyrans are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate typically involves the esterification of 4-Methyl-2-oxo-2H-1-benzopyran-7-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzopyran derivatives .
Scientific Research Applications
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-(3-(trifluoromethyl)phenyl)carbamate
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic acid methyl ester 2,3,4-triacetate
- 4-Methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside
Uniqueness
4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetradecanoate is unique due to its specific ester linkage with tetradecanoic acid, which imparts distinct physicochemical properties and biological activities. This ester linkage can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66185-73-7 |
|---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) tetradecanoate |
InChI |
InChI=1S/C24H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-23(25)27-20-15-16-21-19(2)17-24(26)28-22(21)18-20/h15-18H,3-14H2,1-2H3 |
InChI Key |
GXPBVRKZYNQZNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


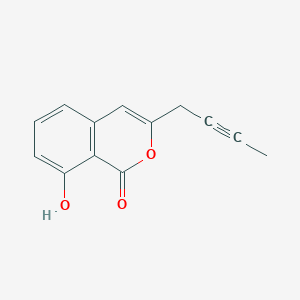

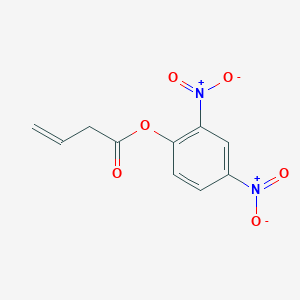
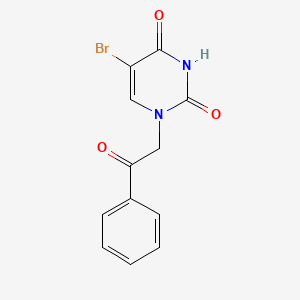

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
